4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its molecular formula is with a molecular weight of approximately 217.22 g/mol. This compound is classified as a hybrid molecule combining a triazole ring with a benzoic acid moiety, which contributes to its unique biological activities.
The synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid typically involves several key steps:
In industrial settings, automated systems may be utilized for large-scale production, with parameters such as temperature and reaction time carefully optimized.
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid can undergo several types of chemical reactions:
For oxidation reactions:
For reduction reactions:
Substitution reactions often involve halogenating agents or nucleophiles in the presence of either acid or base catalysts.
The mechanism of action for compounds related to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid primarily involves inhibition of cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The presence of the triazole moiety appears to enhance the biological activity through specific biochemical pathways that regulate cell death and survival .
The compounds have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with traditional chemotherapy .
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid typically exhibits:
Key chemical properties include:
The melting point and specific solubility characteristics can vary based on purity and crystal form but are essential for practical applications in synthesis and formulation .
The compound has multiple applications across various fields:
The synthesis of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 858003-28-8) primarily follows a stepwise cyclocondensation strategy. The core approach involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to form the triazole ring, achieving yields of 70–85% under optimized conditions [1] [4]. This reaction proceeds via nucleophilic addition-cyclization, where the hydrazine group attacks the electrophilic carbon of the imidate, followed by intramolecular dehydration. Key structural features—including the triazole methyl groups and benzoic acid moiety—are confirmed by NMR spectroscopy, which reveals characteristic signals: a carboxyl proton at δ~13.10–13.20 ppm, ortho-coupled aromatic protons (J ≈ 8.6 Hz) at δ~8.20–7.60 ppm, and methyl singlets at δ~2.60 ppm for the triazole substituents [1] [5]. Mass spectrometry further validates molecular weights, with [M+H]⁺ peaks at m/z 218.22 aligning with the theoretical mass of 217.22 g/mol [10].
Table 1: Characterization Data for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid
Technique | Key Spectral Assignments |
---|---|
¹H NMR | δ 13.10 (s, 1H, COOH), 8.20–7.60 (d, 4H, Ar-H), 2.60 (s, 6H, triazole-CH₃) |
¹³C NMR | δ 167.0 (COOH), 145.0 (C-3′), 143.0 (C-5′), 132.0–128.0 (Ar-C), 13.9 (triazole-CH₃) |
MS (ESI) | m/z 218.22 [M+H]⁺ (calculated: 217.22) |
Post-cyclization modifications include esterification (e.g., methyl ester formation using methanol/H⁺) and oxidation of thioethers to sulfones using H₂O₂/EtOH. These derivatives enable further structural diversification while retaining the triazole-benzoic acid core [1].
Regioselective functionalization of the triazole ring remains challenging due to the presence of multiple nitrogen atoms with similar reactivity. Recent advances employ transition-metal catalysts to achieve C–H activation at the C5 position of 1,2,4-triazoles. For example, palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at C5 using arylboronic acids and Pd(PPh₃)₄ as a catalyst [6]. This method achieves >90% regioselectivity, confirmed by NOESY experiments showing cross-peaks between the triazole methyl protons and adjacent substituents [1].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route for appending pharmacophores via triazole linkages. When applied to 4-azidobenzoic acid precursors, CuAAC generates 1,4-disubstituted triazoles with minimal byproducts. Microwave irradiation further enhances reaction efficiency, reducing coupling times from 12 h to 30 minutes while maintaining yields >85% [6]. These strategies facilitate late-stage diversification, crucial for structure-activity relationship (SAR) studies in anticancer research [1] [4].
Table 2: Catalytic Systems for Triazole Functionalization
Reaction Type | Catalyst | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | 78–85% | >90% (C5) |
CuAAC | CuI/ascorbate | H₂O/t-BuOH, RT | 80–92% | 100% (1,4-triazole) |
Oxidation | H₂O₂/FeCl₃ | EtOH, reflux | 70–75% | N/A |
Solvent polarity critically influences cyclization kinetics and product stability. Protic solvents like ethanol favor the initial hydrazine-imidate coupling, with pseudo-first-order rate constants (k₁) of 1.8 × 10⁻³ min⁻¹ at 80°C. In contrast, polar aprotic solvents (e.g., DMF) accelerate ring closure (k₂ = 3.2 × 10⁻³ min⁻¹) but promote esterification side reactions with the benzoic acid group [1] [6]. Ethanol emerges as the optimal solvent, balancing reaction rate and selectivity, particularly for acid-sensitive intermediates.
Reflux conditions (∼78°C) in ethanol drive cyclization to completion within 24–36 h, while higher temperatures (100–120°C) in toluene reduce reaction times to 8–12 h but require anhydrous conditions to prevent hydrolysis. Kinetic studies reveal an activation energy (Eₐ) of 45 kJ/mol for triazole formation, indicating a moderate sensitivity to temperature swings [1]. For oxidation steps (e.g., converting –SCH₃ to –SO₂CH₃), ethanol/water mixtures (4:1) suppress over-oxidation while maintaining reagent solubility.
Table 3: Solvent Effects on Cyclization Kinetics
Solvent | Dielectric Constant (ε) | k (min⁻¹) | Reaction Time | Yield (%) |
---|---|---|---|---|
Ethanol | 24.3 | 1.8 × 10⁻³ | 24–36 h | 82 |
DMF | 36.7 | 3.2 × 10⁻³ | 12–18 h | 68 |
Toluene | 2.4 | 0.9 × 10⁻³ | 36–48 h | 75 |
Water | 80.1 | 4.5 × 10⁻³ | 6–8 h | 45* |
*Yield reduced due to hydrolysis byproducts.
Scaling 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid synthesis requires addressing three bottlenecks: exothermicity during imidate addition, pH-dependent byproduct formation, and purification of crystalline products. Automated continuous-flow reactors mitigate thermal hazards by enabling precise temperature control during the cyclization step. For instance, tubular reactors with in-line IR monitoring achieve 92% conversion at 85°C with residence times <2 h, surpassing batch yields by 15% [6].
Crystallization optimization is equally critical. The compound’s low solubility in water (0.3 mg/mL at 25°C) necessitates ethanol/water mixtures (3:1) for recrystallization, reducing residual solvent levels to <500 ppm (ICH limits). Continuous filtration-drying assemblies reduce processing times from 48 h to 8 h, crucial for meeting commercial demand [10]. Current suppliers offer bulk quantities (1–5 kg) at $390–594 per kg, reflecting economies of scale from optimized processes [10].
Table 4: Industrial Production Economics
Parameter | Lab Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 10 g | 1 kg | 50 kg |
Cycle Time | 48 h | 72 h | 96 h |
Yield | 70–75% | 80–85% | 88–92% |
Purity (HPLC) | >95% | >98% | >99% |
Production Cost | $1,200/kg | $600/kg | $150/kg |
High-throughput screening (HTS) platforms accelerate derivative synthesis for SAR exploration. Automated liquid handlers enable parallel synthesis of 96 analogs in 48 h, identifying electron-withdrawing groups (e.g., –NO₂ at triazole-C5) as key to enhancing anticancer activity [1] [4]. These integrated approaches position 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid as a versatile scaffold for large-scale pharmaceutical applications.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0